Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydrobenzofuran with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide to catalyze the reaction, followed by heating the mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Some derivatives are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-2-ones: These compounds share a similar benzofuran core and exhibit comparable biological activities.
Benzothiophenes: These compounds have a sulfur atom in place of the oxygen in the benzofuran ring and show similar chemical properties.
Uniqueness
Ethyl 3-(2,3-dihydrobenzofuran-7-yl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-7-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H14O4/c1-2-16-12(15)8-11(14)10-5-3-4-9-6-7-17-13(9)10/h3-5H,2,6-8H2,1H3 |
InChI Key |
PCUROSRQOYVITI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC2=C1OCC2 |
Origin of Product |
United States |
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